N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide
Description
N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a 3,4-dimethoxybenzenesulfonamide core linked to a 1-acetylindolin-6-yl substituent. The 3,4-dimethoxybenzenesulfonamide moiety is a common scaffold in medicinal chemistry due to its versatility in hydrogen bonding and hydrophobic interactions, which are critical for target binding .
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-12(21)20-9-8-13-4-5-14(10-16(13)20)19-26(22,23)15-6-7-17(24-2)18(11-15)25-3/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUWTBPFSJACKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the 1-acetylindole.
Sulfonamide Formation: The final step involves the reaction of the 1-acetylindole with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is essential for bacterial folate synthesis. This inhibition leads to the disruption of bacterial cell growth and replication. Additionally, the indole moiety may interact with various cellular pathways, contributing to its potential anticancer activity.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The 3,4-dimethoxybenzenesulfonamide scaffold is shared across multiple analogs, but the substituents on the sulfonamide nitrogen vary significantly, influencing biological activity and synthetic feasibility:
Key Observations:
- Substituent Complexity and Yield: Bulky substituents (e.g., pyrano-pyridin-methyl in 26i) often result in lower yields (e.g., 40%) due to steric challenges during synthesis, whereas simpler groups like cyclobutyl (5m) achieve near-quantitative yields (99%) .
- Biological Activity: The pyrano-pyridin-methyl group in compound 5m confers potent antiviral activity (IC50 ~0.25 µM), likely due to enhanced target engagement via π-π stacking or hydrophobic interactions .
Physicochemical and Spectroscopic Comparisons
NMR and HRMS Data
- This compound: Expected ¹H NMR signals include aromatic protons from the indolin and dimethoxybenzene groups (δ 6.5–8.0 ppm) and acetyl methyl protons (~δ 2.1 ppm). ¹³C NMR would show carbonyl carbons (~δ 170 ppm) and methoxy carbons (~δ 55–56 ppm) .
- Analog 5a (N-Cyclobutyl-N-((2,2-dimethyl-2H-chromen-6-yl)methyl)-3,4-dimethoxybenzenesulfonamide): ¹³C NMR signals at δ 55.6 (methoxy), δ 74.2 (chromen methyl), and δ 153.5 (aromatic carbons) . HRMS confirms [M + Na]⁺ at m/z 460.1537 .
- Analog 7d (Pyrano-pyridin-methyl derivative): ¹H NMR shows pyrano ring protons (δ 1.5–2.0 ppm for methyl groups) and methoxy signals (δ 3.8–3.9 ppm) .
Key Insight: The acetylindolin group introduces distinct deshielded aromatic protons and a carbonyl carbon, differentiating it from analogs with aliphatic or pyrano-based substituents.
Biological Activity
N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a dimethoxybenzene moiety and an indolin derivative. Its molecular formula is C₁₅H₁₅N₃O₃S, with a molecular weight of approximately 315.36 g/mol. The presence of the acetyl and methoxy groups suggests potential interactions with various biological targets.
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antimicrobial Effects : Some investigations suggest that it possesses antimicrobial properties against certain bacterial strains, indicating its potential as an antibiotic agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The sulfonamide group is essential for its bioactivity, as it often interacts with target proteins involved in various pathways.
- The dimethoxybenzene moiety enhances lipophilicity, which may improve cellular uptake.
Data Table: Biological Activities Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in cytokine production | |
| Antimicrobial | Activity against specific bacteria |
Case Study 1: Anticancer Efficacy
In a study published by researchers investigating novel anticancer agents, this compound was tested against human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating promising potency compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory properties of the compound involved in a murine model of arthritis. The administration of this compound resulted in decreased paw swelling and reduced levels of inflammatory markers in serum samples, suggesting effective modulation of inflammatory pathways.
Research Findings
Recent literature emphasizes the need for further research into the pharmacokinetics and toxicity profiles of this compound. Notably:
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) characteristics will be crucial for developing this compound as a therapeutic agent.
- Toxicity Studies : Initial toxicity assessments indicate a favorable safety profile; however, comprehensive studies are necessary to ascertain long-term effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
